molecular formula C17H14F6O2 B2730912 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether CAS No. 860612-19-7

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2730912
CAS No.: 860612-19-7
M. Wt: 364.287
InChI Key: JAULKNWNVDEGCA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether is a synthetic organic compound characterized by two 3-(trifluoromethyl)phenyl groups linked via a propyl ether chain. Its molecular formula is C₁₈H₁₆F₆O₂, with a molecular weight of 378.3 g/mol. The trifluoromethyl (-CF₃) groups confer enhanced lipophilicity and metabolic stability, making it structurally analogous to agrochemicals designed for pest control.

Properties

IUPAC Name

1-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6O2/c18-16(19,20)12-4-1-6-14(10-12)24-8-3-9-25-15-7-2-5-13(11-15)17(21,22)23/h1-2,4-7,10-11H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAULKNWNVDEGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether typically involves the reaction of 3-(trifluoromethyl)phenol with 3-(trifluoromethyl)phenyl ether under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Etherification via Nucleophilic Substitution

The core structure suggests a Williamson ether synthesis approach, where a phenol derivative reacts with an alkyl halide or sulfonate ester. For example:

  • Step 1 : Preparation of 3-(trifluoromethyl)phenol derivatives (as seen in WO1994000416A1 ).

  • Step 2 : Alkylation using 3-chloropropyl 3-(trifluoromethyl)phenyl ether in the presence of a base like NaOH or KOH.
    Key Conditions :

    • Solvent: Dimethylsulfoxide (DMSO)

    • Temperature: 80–110°C

    • Base molar excess: ≥30%

Cross-Coupling Reactions

Modern trifluoromethylation methods, such as copper- or palladium-catalyzed couplings, could introduce trifluoromethyl groups post-ether formation. For instance:

  • Ullmann-type coupling : Aryl halides + trifluoromethyl copper reagents (analogous to methods in CN105439818A ).

  • Radical trifluoromethylation using CF₃I or Togni’s reagent under photoredox conditions .

Hydrogenation of Intermediate Alkenes

If the target compound requires saturation of a propenyl group (e.g., from a Wittig reaction intermediate), catalytic hydrogenation is employed:

  • Catalyst : Pd/C (5% w/w)

  • Conditions :

    • Pressure: 0.2–0.3 MPa

    • Solvent: 2-methyltetrahydrofuran or THF

    • Yield: >90%

Acid-Catalyzed Functionalization

The ether’s oxygen atom can participate in acid-mediated reactions:

  • Cleavage : Concentrated H₂SO₄ or HI may cleave the ether bond to regenerate phenolic components.

  • Protection/Deprotection : Trifluoromethyl groups are typically inert under acidic conditions, enabling selective transformations .

Stability and Reactivity

  • Thermal Stability : Trifluoromethyl ethers are generally stable up to 120°C in DMSO .

  • Hydrolytic Resistance : The CF₃ group’s electron-withdrawing effect reduces susceptibility to hydrolysis compared to non-fluorinated ethers .

  • Radical Stability : Resists degradation under oxidative conditions due to C-F bond strength .

Key Data Table: Reaction Parameters for Analogous Compounds

Reaction TypeReagents/ConditionsYieldSource
Alkylation (Williamson)NaOH/DMSO, 100°C, 20 h88%
HydrogenationPd/C, 0.3 MPa H₂, THF, 30°C92–96%
Trifluoromethylthio AdditionPhth-SCF₃, PPh₃, THF, rt57–71%
Wittig Reaction(2-hydroxyethyl)triethyl-phosphite, NaOtBu93.7%

Challenges and Optimizations

  • Regioselectivity : Competing alkoxylation at alternate positions necessitates careful base selection (e.g., KOH vs. NaOH) .

  • Purification : High-purity trifluoromethyl ethers often require recrystallization from diisopropyl ether or chromatography .

  • Scale-Up : DMSO’s high boiling point and Pd/C’s cost-effectiveness make these methods industrially viable .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

One of the primary applications of this compound is in the development of antidepressants. The trifluoromethyl group enhances the pharmacological properties of compounds by increasing their lipophilicity and metabolic stability. Research indicates that derivatives containing trifluoromethyl groups exhibit improved efficacy in inhibiting serotonin uptake, a crucial mechanism in treating major depressive disorder (MDD) .

Reagent in Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into other organic molecules. The strong electron-withdrawing nature of the trifluoromethyl group allows for unique reactivity patterns that can be exploited in synthetic pathways .

Example: Synthesis of Fluorinated Compounds

In synthetic organic chemistry, the trifluoromethyl ether can be utilized to synthesize various fluorinated compounds through nucleophilic substitution reactions. For instance, it can be reacted with different electrophiles to create complex molecules with potential pharmaceutical applications.

Agrochemical Applications

Pesticide Development

The compound has also found applications in agrochemistry, particularly in the development of novel pesticides. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of certain agrochemicals, improving their effectiveness against pests while potentially reducing toxicity to non-target organisms .

Case Study: Trifluoromethyl Pesticides

Research has demonstrated that pesticides containing trifluoromethyl groups exhibit increased efficacy and stability under environmental conditions. This has led to their incorporation into various formulations aimed at pest control.

Material Science

Fluorinated Polymers

In material science, derivatives of this compound are being investigated for their potential use in creating fluorinated polymers with enhanced thermal and chemical stability. These materials are valuable in various industrial applications, including coatings and sealants .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyridalyl (CAS 179101-81-6)

Chemical Formula: C₁₈H₁₄Cl₄F₃NO₃ Molecular Weight: 490.8 g/mol Application: Pyridalyl is a commercial insecticide effective against lepidopteran pests, including strains resistant to conventional pesticides . Key Differences:

  • Pyridalyl incorporates a pyridyloxy group and dichloroallyloxy substituents , whereas the target compound features dual trifluoromethylphenyl ethers .
  • The dichloro groups in Pyridalyl may increase reactivity toward hydrolysis compared to the electron-withdrawing -CF₃ groups in the target compound, which enhance photostability .

Sorafenib Tosylate (CAS 475207-59-1)

Chemical Formula : C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S
Molecular Weight : 637.0 g/mol
Application : A tyrosine kinase inhibitor used in cancer therapy .
Key Differences :

  • Sorafenib contains a urea backbone and a pyridinecarboxamide group , contrasting with the ether-linked trifluoromethylphenyl groups in the target compound.
  • The pharmacological activity of Sorafenib relies on hydrogen bonding with kinase targets, while the target compound’s ether linkage may prioritize membrane permeability and environmental persistence .

Comparative Data Table

Property 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl Ether Pyridalyl Sorafenib Tosylate
Molecular Formula C₁₈H₁₆F₆O₂ C₁₈H₁₄Cl₄F₃NO₃ C₂₈H₂₄ClF₃N₄O₆S
Molecular Weight (g/mol) 378.3 490.8 637.0
Key Functional Groups Dual trifluoromethylphenyl ethers Pyridyloxy, dichloroallyloxy Urea, tosylate, pyridine
Primary Application Hypothesized pesticide Insecticide Anticancer drug
Stability High (CF₃ groups resist hydrolysis) Moderate (Cl groups susceptible) High (pharmaceutical formulation)
Toxicity Profile Unknown (predicted low mammalian toxicity) Low mammalian toxicity High (targeted cytotoxicity)

Research Findings and Implications

  • Efficacy : Pyridalyl’s efficacy against resistant pests is attributed to its unique mode of action, disrupting insect molting. The dual -CF₃ groups in the target compound could enhance binding affinity to insect acetylcholine receptors, though empirical data are lacking .
  • Environmental Impact : Trifluoromethyl groups generally reduce biodegradability, suggesting the target compound may persist longer in the environment than Pyridalyl. This necessitates further ecotoxicological studies .
  • Synthetic Complexity: The target compound’s synthesis (via nucleophilic substitution of 3-(trifluoromethyl)phenol with 1,3-dibromopropane) is simpler than Pyridalyl’s multi-step synthesis involving pyridyl and dichloroallyl intermediates .

Biological Activity

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the trifluoromethyl group (-CF₃) is known to enhance the biological properties of organic compounds, influencing their pharmacokinetics and pharmacodynamics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆F₆O, with a molecular weight of approximately 358.31 g/mol. The structure features two trifluoromethyl groups attached to phenoxy and propyl moieties, which contribute to its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer properties, neuropharmacological effects, and potential as a therapeutic agent against several diseases.

Anti-Cancer Activity

Recent research has highlighted the anti-cancer potential of compounds containing trifluoromethyl groups. For instance, studies have shown that derivatives of isoxazole with trifluoromethyl substitutions exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC₅₀ values indicating potent activity (e.g., IC₅₀ = 2.63 μM for certain derivatives) . The trifluoromethyl moiety enhances the compound's interaction with biological targets, leading to increased efficacy compared to non-fluorinated analogs .

Neuropharmacological Effects

The impact of trifluoromethylated compounds on neurotransmitter systems has also been explored. Compounds similar in structure to this compound have shown modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection . These findings suggest potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have provided insights into the specific biological activities associated with this compound:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of trifluoromethylated phenolic compounds on various cancer cell lines. The results indicated that modifications to the phenolic structure significantly influenced cell viability and apoptosis induction .
  • Molecular Docking Studies :
    • Computational analyses have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed favorable interactions that support its potential as a therapeutic agent .

Data Tables

The following table summarizes some key findings related to the biological activity of trifluoromethyl-containing compounds:

Compound NameTarget Cell LineIC₅₀ (μM)Mechanism of Action
Isoxazole Derivative 1MCF-72.63Induces apoptosis
Isoxazole Derivative 2PC-33.09Cell cycle arrest
Trifluoromethylated PhenolNeuroblastoma5.50nAChR modulation

Q & A

Basic Question: What are the established synthetic routes for 3-[3-(trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether, and what challenges arise during fluorinated ether synthesis?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or Ullmann coupling reactions using fluorinated phenols and alkyl halides. Key challenges include:

  • Fluorine stability : Trifluoromethyl groups can hydrolyze under basic conditions; anhydrous environments and low temperatures are critical .
  • Regioselectivity : Steric hindrance from bulky trifluoromethyl groups may require catalysts like copper(I) iodide to improve yield .
  • Purification : High-performance liquid chromatography (HPLC) with fluorinated stationary phases is recommended due to the compound’s hydrophobicity .

Basic Question: Which analytical techniques are most reliable for characterizing trifluoromethyl ethers, and how do spectral data correlate with structural features?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying trifluoromethyl groups (δ ≈ -60 to -70 ppm) and confirming ether linkages. 1H^{1}\text{H} NMR can resolve propyl chain conformers .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects molecular ions ([M-H]^-) and fragments related to trifluoromethyl loss (e.g., m/z 69 for CF3_3^-) .
  • IR Spectroscopy : Strong C-F stretches (1100–1250 cm1^{-1}) and ether C-O-C bands (1050–1150 cm1^{-1}) confirm functional groups .

Basic Question: What preliminary biological assays are recommended to evaluate this compound’s bioactivity, given its fluorinated structure?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with fluorinated controls to assess selective toxicity .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, as trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets .
  • Metabolic Stability : Conduct microsomal incubation studies (e.g., liver microsomes) to evaluate resistance to oxidative degradation .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for specific targets, such as enzyme inhibition?

Methodological Answer:

  • Substituent Variation : Replace the propyl chain with shorter/longer alkyl groups to assess steric effects on target binding. Compare activity using fluorinated vs. non-fluorinated analogs .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2). Focus on hydrophobic pockets where trifluoromethyl groups may anchor .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., trifluoromethyl vs. methyl) to bioactivity using regression models .

Advanced Question: What computational methods validate the electronic effects of trifluoromethyl groups on this ether’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by electron-withdrawing CF3_3 groups .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in hydrophobic environments (e.g., lipid bilayers) to predict membrane permeability .
  • QSAR Modeling : Correlate Hammett σm_m values of substituents with experimental logP data to predict bioavailability .

Advanced Question: How should researchers resolve contradictions in reported biological activities of fluorinated ethers?

Methodological Answer:

  • Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies, adjusting for variables (e.g., assay type, cell line) .
  • Dose-Response Reproducibility : Validate conflicting results via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Batch Purity Verification : Compare HPLC chromatograms of compounds from different sources to rule out impurities as confounding factors .

Advanced Question: What experimental designs assess environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents and monitor degradation via LC-MS. Look for defluorination products .
  • Soil Microcosm Experiments : Incubate with microbial consortia and analyze metabolites using 19F^{19}\text{F} NMR to track biodegradation .
  • QSUN Chamber Testing : Simulate atmospheric oxidation with OH radicals and quantify half-life using gas chromatography .

Advanced Question: How do thermodynamic properties (e.g., logP, solubility) of this ether compare to non-fluorinated analogs?

Methodological Answer:

  • logP Determination : Use shake-flask method with octanol/water partitioning. Expect higher logP values (≈3.5–4.0) due to CF3_3 hydrophobicity .
  • Solubility Profiling : Measure in DMSO/PBS mixtures via nephelometry. Fluorinated ethers typically exhibit <1 mg/mL aqueous solubility, necessitating co-solvents .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; trifluoromethyl groups may reduce decomposition temperatures compared to methyl analogs .

Advanced Question: What mechanistic studies elucidate the toxicity profile of this compound in mammalian systems?

Methodological Answer:

  • Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes in hepatocytes to quantify oxidative stress induction .
  • CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4) using fluorogenic substrates to predict drug-drug interactions .
  • Genotoxicity Testing : Conduct Ames tests with TA98 strains ± metabolic activation (S9 fraction) to assess mutagenic potential .

Advanced Question: How can cross-disciplinary approaches (e.g., materials science, pharmacology) expand applications of this fluorinated ether?

Methodological Answer:

  • Polymer Science : Incorporate into fluoropolymers via radical polymerization; evaluate thermal stability using DSC for aerospace coatings .
  • Drug Delivery Systems : Formulate lipid nanoparticles (LNPs) and assess encapsulation efficiency for hydrophobic drugs .
  • Catalysis : Test as a ligand in palladium-catalyzed cross-coupling reactions; compare yields with non-fluorinated ligands .

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